ethyl 4-[N-(1H-indol-2-ylcarbonyl)-beta-alanyl]piperazine-1-carboxylate
Description
Ethyl 4-[N-(1H-indol-2-ylcarbonyl)-beta-alanyl]piperazine-1-carboxylate is a structurally complex molecule featuring a piperazine core substituted with an ethyl carboxylate group, a beta-alanyl linker, and an indole-2-carbonyl moiety. This compound combines elements of indole alkaloids, peptide-like linkages, and heterocyclic chemistry, making it a candidate for diverse pharmacological applications. The indole moiety is a common pharmacophore in bioactive compounds, while the piperazine ring enhances solubility and modulates receptor interactions .
Properties
Molecular Formula |
C19H24N4O4 |
|---|---|
Molecular Weight |
372.4 g/mol |
IUPAC Name |
ethyl 4-[3-(1H-indole-2-carbonylamino)propanoyl]piperazine-1-carboxylate |
InChI |
InChI=1S/C19H24N4O4/c1-2-27-19(26)23-11-9-22(10-12-23)17(24)7-8-20-18(25)16-13-14-5-3-4-6-15(14)21-16/h3-6,13,21H,2,7-12H2,1H3,(H,20,25) |
InChI Key |
GWYHJRYDVLDSIN-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)C(=O)CCNC(=O)C2=CC3=CC=CC=C3N2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-[N-(1H-indol-2-ylcarbonyl)-beta-alanyl]piperazine-1-carboxylate typically involves multiple steps, starting with the preparation of the indole derivative. One common method involves the reaction of indole-2-carboxylic acid with beta-alanine in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to form the intermediate N-(1H-indol-2-ylcarbonyl)-beta-alanine. This intermediate is then reacted with piperazine and ethyl chloroformate under basic conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-[N-(1H-indol-2-ylcarbonyl)-beta-alanyl]piperazine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: The carbonyl group in the indole moiety can be reduced to an alcohol using reducing agents like sodium borohydride.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions with alkyl halides to form N-alkylated derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides in the presence of a base such as sodium hydride or potassium carbonate.
Major Products Formed
Oxidation: Formation of indole-2-carboxylic acid derivatives.
Reduction: Formation of indole-2-methanol derivatives.
Substitution: Formation of N-alkylated piperazine derivatives.
Scientific Research Applications
Ethyl 4-[N-(1H-indol-2-ylcarbonyl)-beta-alanyl]piperazine-1-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of ethyl 4-[N-(1H-indol-2-ylcarbonyl)-beta-alanyl]piperazine-1-carboxylate involves its interaction with specific molecular targets. The indole moiety can bind to various receptors and enzymes, modulating their activity. The piperazine ring can enhance the compound’s solubility and bioavailability, facilitating its transport across biological membranes .
Comparison with Similar Compounds
Table 1: Comparison of Ethyl 4-[N-(1H-Indol-2-ylcarbonyl)-beta-alanyl]piperazine-1-carboxylate with Similar Compounds
Key Observations:
Substituent Position and Bioactivity: The indol-2-ylcarbonyl group in the target compound distinguishes it from analogues with indol-3-yl substitutions (e.g., ). Indole substitution patterns significantly influence receptor binding; for example, indol-3-yl derivatives often target serotonin receptors, while indol-2-yl groups may favor kinase or protease interactions . This could improve solubility and metabolic stability .
Molecular Weight and Solubility :
- The target compound’s molecular weight (~393.4 g/mol) is lower than analogues with bulky substituents (e.g., ), suggesting better bioavailability.
Pharmacological Potential
- Mechanistic Insights : Piperazine-indole hybrids often target CNS receptors (e.g., dopamine, serotonin) or enzymes (e.g., kinases, HDACs) . The beta-alanyl group in the target compound may facilitate interactions with proteases or transporters, expanding its therapeutic scope.
- Comparative Efficacy :
- Ethyl 4-[(2-methyl-1H-indol-3-yl)(pyridin-4-yl)methyl]piperazine-1-carboxylate () shows neuroprotective effects in vitro, attributed to pyridine-mediated redox modulation.
- The target compound’s indol-2-ylcarbonyl group could enhance selectivity for amyloid-beta or tau protein interactions, relevant in neurodegenerative diseases .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
